molecular formula C25H27F3O3 B11145351 3-hexyl-4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one

3-hexyl-4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one

Cat. No.: B11145351
M. Wt: 432.5 g/mol
InChI Key: OSOPALOQCRTTHH-UHFFFAOYSA-N
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Description

3-Hexyl-4,8-dimethyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-4,8-dimethyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,8-dimethyl-2H-chromen-2-one and 3-(trifluoromethyl)benzyl bromide.

    Alkylation Reaction: The chromen-2-one derivative undergoes an alkylation reaction with 3-(trifluoromethyl)benzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone.

    Hexylation: The intermediate product is then subjected to hexylation using hexyl bromide under basic conditions to introduce the hexyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-4,8-dimethyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-Hexyl-4,8-dimethyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hexyl-4,8-dimethyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-Hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one: A structurally similar compound with hydroxyl group instead of the trifluoromethylphenyl moiety.

    4,7,8-Trimethoxy-3,5-dimethyl-chromen-2-one: Another chromen-2-one derivative with different substituents.

Uniqueness

The presence of the trifluoromethylphenyl moiety in 3-hexyl-4,8-dimethyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one imparts unique chemical and biological properties, making it distinct from other similar compounds. This moiety can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific molecular targets.

Properties

Molecular Formula

C25H27F3O3

Molecular Weight

432.5 g/mol

IUPAC Name

3-hexyl-4,8-dimethyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one

InChI

InChI=1S/C25H27F3O3/c1-4-5-6-7-11-21-16(2)20-12-13-22(17(3)23(20)31-24(21)29)30-15-18-9-8-10-19(14-18)25(26,27)28/h8-10,12-14H,4-7,11,15H2,1-3H3

InChI Key

OSOPALOQCRTTHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC3=CC(=CC=C3)C(F)(F)F)C)OC1=O)C

Origin of Product

United States

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